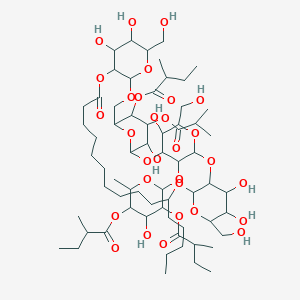
4-Acétylaminobiphényl
Vue d'ensemble
Description
4-Acetylaminobiphenyl is a member of biphenyls.
Applications De Recherche Scientifique
Études d'activation métabolique
Le 4-acétylaminobiphényl (AABP) et ses métabolites, le N-hydroxy-4-acétylaminobiphényl (N-OH-AABP) et le N-acétoxy-4-acétylaminobiphényl (N-OAc-AABP), ont été utilisés dans des études pour comprendre l'activation métabolique dans les cellules uroépithéliales humaines . Ces études aident à comprendre comment ces composés sont convertis en électrophiles réactifs qui se lient à l'ADN .
Recherche sur la cancérogénicité
Les métabolites du this compound, le N-OH-AABP et le N-OAc-AABP, sont des métabolites cancérogènes proximaux du carcinogène de la vessie humaine 4-aminobiphényl (ABP) . La recherche dans ce domaine se concentre sur la compréhension du rôle de ces métabolites dans le développement du cancer de la vessie .
Études de liaison à l'ADN
Des études ont été menées pour comprendre comment le N-OH-AABP et le N-OAc-AABP se lient à l'ADN . Ces études sont cruciales pour comprendre les effets génotoxiques de ces composés .
Évaluation de la génotoxicité
Le N-OH-AABP, un métabolite réactif du this compound, a été utilisé pour modifier l'ADN humain dans des études évaluant les effets génotoxiques . Ces études aident à comprendre les perturbations structurelles de l'ADN causées par ce composé .
Recherche sur le cancer de la vessie
Des recherches ont été menées pour comprendre le rôle du this compound et de ses métabolites dans le cancer de la vessie
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Acetylaminobiphenyl is human DNA, specifically the uroepithelial cells . The compound interacts with these cells, leading to various biochemical reactions that can result in cytotoxic and genotoxic effects .
Mode of Action
4-Acetylaminobiphenyl is metabolically converted into a reactive electrophile, the aryl nitrenium ions . These ions subsequently bind to DNA and induce lesions . The genotoxic and carcinogenic effects of 4-Acetylaminobiphenyl are exhibited only when it is metabolically converted to this reactive form .
Biochemical Pathways
The metabolic activation of 4-Acetylaminobiphenyl involves its conversion into N-hydroxy-4-acetylaminobiphenyl (N-OH-AABP) and N-acetoxy-4-acetylaminobiphenyl (N-OAc-AABP), which are the proximate carcinogenic metabolites of the compound . These metabolites are then converted into reactive electrophiles that bind to DNA . The occurrence of these acetyl transferases in the target organ suggests that metabolic activation of some proximate metabolites of 4-Acetylaminobiphenyl could occur directly in human uroepithelial cells .
Pharmacokinetics
The pharmacokinetics of 4-Acetylaminobiphenyl involve its metabolic activation via N-hydroxylation, primarily catalyzed by cytochrome P450 1A2 . This is followed by O-sulfation and O-acetylation by sulfotransferase 1A1 and arylamine N-acetyltransferase 2 .
Result of Action
The result of the action of 4-Acetylaminobiphenyl is the formation of DNA adducts, specifically N-(deoxyguanosine-8-yl)-4-aminobiphenyl (dG-C8-4ABP), in the DNA of human uroepithelial cells . This DNA damage can lead to the induction of human urinary bladder cancers .
Action Environment
The action of 4-Acetylaminobiphenyl is influenced by environmental factors, as the compound is an environmental chemical . Its metabolites interact with biological macromolecules, resulting in cytotoxic and genotoxic effects . The interaction of these metabolites with DNA can lead to the generation of antibodies in bladder cancer patients .
Analyse Biochimique
Biochemical Properties
4-Acetylaminobiphenyl interacts with various enzymes and proteins. It is metabolically converted to a reactive electrophile, the aryl nitrenium ions, which subsequently binds to DNA and induce lesions . The genotoxic and the carcinogenic effects of 4-Acetylaminobiphenyl are exhibited only when it is metabolically converted to these reactive forms .
Cellular Effects
4-Acetylaminobiphenyl has significant effects on various types of cells and cellular processes. It influences cell function by inducing cytotoxic and genotoxic effects . It has been shown to be causally involved in the induction of human urinary bladder cancers .
Molecular Mechanism
The mechanism of action of 4-Acetylaminobiphenyl involves its metabolic conversion to a reactive electrophile, the aryl nitrenium ions, which subsequently binds to DNA and induce lesions . This binding to DNA is a key step in its genotoxic and carcinogenic effects .
Temporal Effects in Laboratory Settings
It is known that its genotoxic and carcinogenic effects are exhibited only when it is metabolically converted to a reactive form .
Dosage Effects in Animal Models
It is known that its genotoxic and carcinogenic effects are exhibited only when it is metabolically converted to a reactive form .
Metabolic Pathways
4-Acetylaminobiphenyl is involved in several metabolic pathways. It is metabolically converted to a reactive electrophile, the aryl nitrenium ions, which subsequently binds to DNA and induce lesions . This metabolic conversion is a key step in its genotoxic and carcinogenic effects .
Transport and Distribution
It is known that its genotoxic and carcinogenic effects are exhibited only when it is metabolically converted to a reactive form .
Subcellular Localization
It is known that its genotoxic and carcinogenic effects are exhibited only when it is metabolically converted to a reactive form .
Propriétés
IUPAC Name |
N-(4-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-11(16)15-14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-10H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLDILRDQOVJED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8039243 | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [HSDB] | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3271 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
VERY SOL IN ALC, ACETONE, METHANOL; INSOL IN WATER | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM DILUTED METHANOL | |
CAS No. |
4075-79-0 | |
| Record name | N-Acetyl-4-aminobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4075-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004075790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65931 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-Phenylacetanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3134 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, N-[1,1'-biphenyl]-4-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Acetylaminobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8039243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-phenylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9BHQ2TJ87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
172 °C | |
| Record name | 4-ACETYLAMINOBIPHENYL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5068 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














